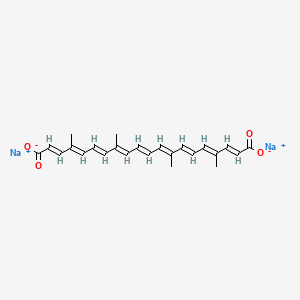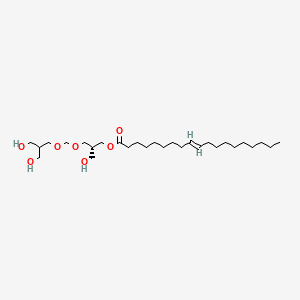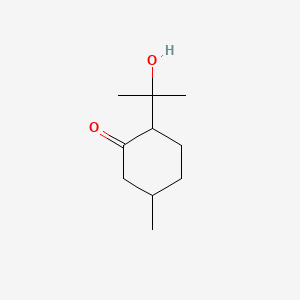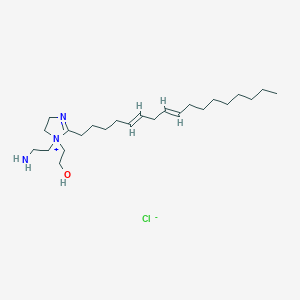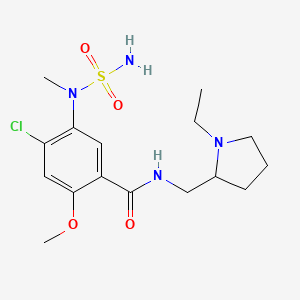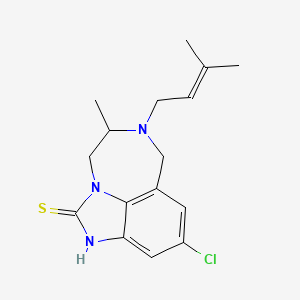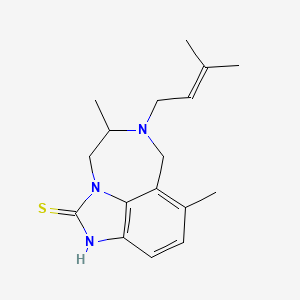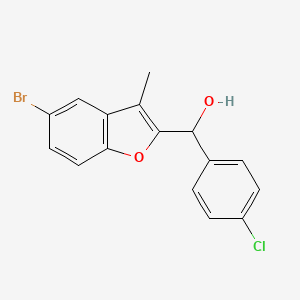![molecular formula C12H20N2O4S2 B12712656 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane CAS No. 128487-70-7](/img/structure/B12712656.png)
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is a complex organic compound with a unique structure that includes an adamantane core. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, sulfosulfanyl, and hydroxy groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of 1-amino-2-indanol with salicylaldehydes to form Schiff bases, followed by the generation of oxazolidines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-2-indanol: A precursor in the synthesis of the target compound.
Salicylaldehydes: Used in the formation of Schiff bases.
Oxazolidines: Structurally related compounds with similar reactivity.
Uniqueness
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is unique due to its combination of functional groups and the adamantane core
Propriétés
Numéro CAS |
128487-70-7 |
|---|---|
Formule moléculaire |
C12H20N2O4S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane |
InChI |
InChI=1S/C12H20N2O4S2/c13-10(6-19-20(16,17)18)14-11-8-1-7-2-9(11)5-12(15,3-7)4-8/h7-9,11,15H,1-6H2,(H2,13,14)(H,16,17,18) |
Clé InChI |
IRRUJPDHVDOVFM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3N=C(CSS(=O)(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



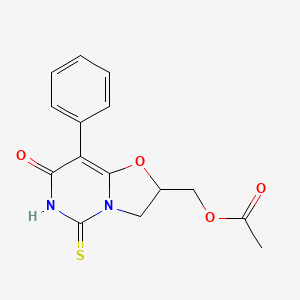
![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
